molecular formula C20H19N3O6 B4121626 1-(1,3-Benzodioxol-5-yl)-3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione

1-(1,3-Benzodioxol-5-yl)-3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B4121626
M. Wt: 397.4 g/mol
InChI Key: VIBTXOKSWZEOQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Benzodioxol-5-yl)-3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione is a synthetic small molecule featuring a pyrrolidine-2,5-dione core substituted with a 1,3-benzodioxole group at position 1 and a piperazine moiety at position 2. The piperazine is further acylated with a furan-2-carbonyl group. The compound’s molecular weight and logP (estimated via analogs) indicate moderate lipophilicity, balancing blood-brain barrier penetration and solubility .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[4-(furan-2-carbonyl)piperazin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6/c24-18-11-14(19(25)23(18)13-3-4-15-17(10-13)29-12-28-15)21-5-7-22(8-6-21)20(26)16-2-1-9-27-16/h1-4,9-10,14H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBTXOKSWZEOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC4=C(C=C3)OCO4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Compound A : 1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione

  • Key Difference : Replaces furan-2-carbonyl with 4-fluorophenyl.
  • Activity : Fluorophenyl-substituted analogs often exhibit stronger 5-HT1A binding but lower selectivity compared to furan derivatives .

Compound B : 3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-1-(naphthalen-1-yl)pyrrolidine-2,5-dione

  • Key Difference : Naphthalen-1-yl replaces benzodioxol-5-yl at position 1.
  • Impact : Increased aromatic surface area elevates logP (2.65 vs. ~2.3 in the target compound), enhancing membrane permeability but risking off-target interactions.
  • Activity : Naphthyl groups may improve dopamine D2 receptor binding but reduce serotonin transporter (SERT) inhibition .

Piperazine Substituent Variations

Compound C : 1-(5-Chloro-2-methoxyphenyl)-3-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]pyrrolidine-2,5-dione

  • Key Difference : Sulfonyl group replaces carbonyl, and 2-fluorophenyl substitutes furan.
  • Activity : Sulfonamide-linked piperazines are common in kinase inhibitors, suggesting divergent target profiles compared to acylated analogs .

Compound D : MW005 (1-{4-[4-(5-fluoro-1H-indol-3-yl)piperidin-1-yl]butyl}-3-(1H-indol-3-yl)pyrrolidine-2,5-dione)

  • Key Difference : Piperidine replaces piperazine, and indole substitutes benzodioxole.
  • Impact : Piperidine’s reduced nitrogen count lowers polarity, while indole’s hydrogen-bonding capacity enhances 5-HT1A affinity (Ki = 7.5 nM).
  • Activity : Dual 5-HT1A/SERT activity highlights the importance of nitrogen positioning in multi-target ligands .

Metabolic Stability and Oxidation Trends

  • Benzodioxole Oxidation : Analogous compounds with 1,3-benzodioxole groups undergo hydroxylation at the methylenedioxy bridge, generating catechol metabolites prone to conjugation (e.g., glucuronidation) .
  • Furan Stability : The furan-2-carbonyl group may resist oxidation better than benzodioxole but could form reactive intermediates under CYP450 catalysis .

Physicochemical and Pharmacokinetic Comparison

Parameter Target Compound Compound A Compound B Compound D
Molecular Weight ~440 (estimated) 443.5 443.5 595.46
logP ~2.3 (estimated) 2.28 2.65 3.1 (estimated)
Hydrogen Bond Acceptors 8 8 8 7
Polar Surface Area (Ų) ~52 52.07 52.07 48.5
Metabolic Hotspots Benzodioxole, furan Benzodioxole, F Benzodioxole, naphthyl Indole, piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-Benzodioxol-5-yl)-3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(1,3-Benzodioxol-5-yl)-3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.